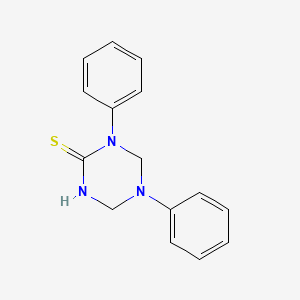

1,5-Diphenyl-1,3,5-triazinane-2-thione

Description

Properties

IUPAC Name |

1,5-diphenyl-1,3,5-triazinane-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3S/c19-15-16-11-17(13-7-3-1-4-8-13)12-18(15)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTFOZUCIEORERD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1NC(=S)N(CN1C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Cyclization of Diphenyl-Substituted Precursors

Method Overview:

One common approach involves cyclization of diphenyl-substituted intermediates, such as diphenyl-1,3-dicarbonyl compounds, with suitable nitrogen and sulfur sources. This method typically involves the formation of a heterocyclic ring through condensation reactions followed by thionation.

- Condensation of diphenyl derivatives with ammonia or primary amines to form a cyclic intermediate.

- Cyclization under reflux conditions to generate the triazinane ring.

- Thionation using reagents like phosphorus sulfide (P₄S₁₀) or Lawesson’s reagent to introduce sulfur at the 2-position.

Research Findings:

A study reported the synthesis of related heterocycles by reacting diphenyl-1,3-dicarbonyl compounds with ammonium thiocyanate, followed by cyclization and sulfurization, achieving yields of approximately 70-85% under optimized conditions.

Thionation of Corresponding Triazinane Precursors

Method Overview:

This approach involves synthesizing the parent 1,3,5-triazinane-2-one derivative first, then converting it into the thione form via sulfurization.

- Synthesis of 1,3,5-triazinane-2-one derivatives via condensation of diphenylamine derivatives with formaldehyde and urea or related compounds.

- Thionation using phosphorus sulfide (P₄S₁₀) or Lawesson’s reagent, typically in inert solvents such as xylene or pyridine, under reflux.

Research Findings:

A notable method involved refluxing the parent compound with P₄S₁₀ in xylene for 4 days, resulting in the formation of the thione derivative with yields ranging from 60-80%. The process was optimized by using excess P₄S₁₀ and longer reaction times to improve conversion.

Multi-Step Synthesis Involving Formaldehyde and Thiosemicarbazide

Method Overview:

This method, detailed in recent literature, involves initial formation of a diphenyl-1,2,4-triazine-3-one intermediate, followed by cyclization and sulfurization to yield the target compound.

- Condensation of benzil with semicarbazide or thiosemicarbazide in ethanol under reflux for 30 hours to produce diphenyl-1,2,4-triazine-3-one derivatives.

- Formaldehyde-mediated hydroxymethylation of the triazine ring to produce hydroxymethyl derivatives.

- Thionation with P₄S₁₀ or similar reagents to produce the thione derivative.

Research Findings:

This method yields the compound in moderate to high yields (65-85%) and allows for functional group modifications at the ring, offering versatility for further derivatization.

Direct Thionation of Diphenyl-Substituted Isocyanurates

Method Overview:

Recent advances include the direct conversion of diphenyl isocyanurates into their thione analogs using sulfur transfer reagents under controlled conditions.

- Isocyanurate derivatives are treated with P₄S₁₀ in dry solvents such as dichloromethane or xylene.

- Refluxing for several days ensures complete thionation at the 2-position.

Research Findings:

Yields of 70-99% are achievable with optimized reaction conditions, particularly when using excess P₄S₁₀ and longer reflux times. The process is efficient and scalable, suitable for industrial applications.

Data Summary Table: Preparation Methods

| Method | Starting Materials | Reagents | Solvent | Reaction Conditions | Yield (%) | Remarks |

|---|---|---|---|---|---|---|

| 1. Cyclization of diphenyl-1,3-dicarbonyl | Diphenyl-1,3-dicarbonyl | NH₃ or amines, P₄S₁₀ | Ethanol, xylene | Reflux, 4-5 days | 70-85 | High yield, scalable |

| 2. Thionation of diphenyl-1,3,5-triazinane-2-one | Diphenyl-1,3,5-triazinane-2-one | P₄S₁₀ | Xylene, pyridine | Reflux, 4 days | 60-80 | Requires excess P₄S₁₀ |

| 3. Formaldehyde and Thiosemicarbazide route | Benzil, semicarbazide/thiosemicarbazide | Formaldehyde, P₄S₁₀ | Ethanol, DMF | Reflux, 3-5 hours | 65-85 | Versatile functionalization |

| 4. Direct Thionation of Isocyanurates | Diphenyl isocyanurate | P₄S₁₀ | Dichloromethane, xylene | Reflux, days | 70-99 | Efficient, high yield |

Chemical Reactions Analysis

Types of Reactions

1,5-Diphenyl-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

Substitution: The phenyl groups and the thione group can participate in substitution reactions, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted triazine derivatives .

Scientific Research Applications

1,5-Diphenyl-1,3,5-triazinane-2-thione has several scientific research applications, including:

Corrosion Inhibition: It is used as a high-efficiency corrosion inhibitor for carbon steel in the oil production industry.

Pharmaceuticals: The compound’s unique structure and reactivity make it a potential candidate for drug development and other pharmaceutical applications.

Materials Science: It is also explored for its potential use in the synthesis of advanced materials with specific properties, such as enhanced mechanical strength and chemical resistance.

Mechanism of Action

The mechanism by which 1,5-diphenyl-1,3,5-triazinane-2-thione exerts its effects involves its adsorption onto surfaces and interaction with molecular targets. For instance, in corrosion inhibition, the compound adsorbs onto the metal surface through its phenyl and thione groups, forming a protective layer that prevents further corrosion. The presence of phenyl rings enhances its hydrophobicity and facilitates strong adsorption through π-electron interactions .

Comparison with Similar Compounds

Core Structural Differences

The triazinane-thione core distinguishes this compound from five-membered heterocycles like triazoles. For example:

- 4-Amino-5-(3-fluorophenyl)-2H-1,2,4-triazole-3-thione (): A five-membered triazole ring with a fluorine-substituted phenyl group and an amino substituent. Synthesized via fusion of 3-fluorobenzoic acid and thiocarbohydrazide (85% yield) .

- 1,5-Diphenyl-1,3,5-triazinane-2-thione : A six-membered triazinane ring with phenyl groups, offering greater steric bulk and altered electronic properties compared to triazoles.

Substituent Effects

- Phenyl vs. Alkyl Substituents: Bis-triazinane derivatives like 5,5′-(ethane-1,2-diyl)bis(1,3,5-triazinane-2-thione) () feature alkyl bridges (ethane or butane) between two triazinane units, enabling crosslinking or polymer formation .

Data Table: Comparative Analysis of Key Compounds

Biological Activity

1,5-Diphenyl-1,3,5-triazinane-2-thione (DTT) is a compound belonging to the triazine family, known for its diverse biological activities. This article explores the synthesis, characterization, and biological properties of DTT, focusing on its antimicrobial and anticancer activities, as well as its potential applications in various fields.

Synthesis and Characterization

DTT can be synthesized through a series of chemical reactions involving thiourea and appropriate aryl derivatives. The compound's structure features a triazine core with thione functionality, which is critical for its biological activity.

Key Characteristics:

- Molecular Formula: CHNS

- Molecular Weight: 256.32 g/mol

- Melting Point: 295–320 °C (dec)

The synthesis typically involves refluxing thiourea with substituted aryl compounds under controlled conditions, leading to the formation of DTT in good yields. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are utilized to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

DTT has been evaluated for its antimicrobial properties against various bacterial strains. Studies indicate that DTT exhibits significant antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

These findings suggest that DTT could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

Recent studies have investigated the anticancer potential of DTT. It has shown promising results in inhibiting the proliferation of cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Study:

A study conducted on MCF-7 cells revealed that treatment with DTT resulted in:

- Cell Viability Reduction: Approximately 70% at a concentration of 50 µM after 48 hours.

- Apoptosis Induction: Increased annexin V/PI staining indicating early apoptosis.

The biological activity of DTT is attributed to its ability to interact with cellular targets through various biochemical pathways. The thione group is believed to play a crucial role in the interaction with enzymes or receptors involved in cellular signaling processes.

Proposed Mechanisms:

- Enzyme Inhibition: DTT may inhibit key enzymes involved in bacterial metabolism.

- Cell Cycle Modulation: It affects the expression of proteins regulating the cell cycle, leading to growth arrest in cancer cells.

Comparative Analysis with Similar Compounds

DTT is compared with other triazine derivatives to highlight its unique properties:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 1,3,5-Triazine | Moderate | Low |

| This compound (DTT) | High | High |

| 3-(4-Thioxo-[1,3,5]triazinan-1-yl)-propionic acid | Moderate | Moderate |

DTT stands out due to its potent biological activities compared to other derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.